molecular formula C15H27NOSi B161981 4-Methoxy-3-(triisopropylsilyl)pyridine CAS No. 126378-42-5

4-Methoxy-3-(triisopropylsilyl)pyridine

Cat. No. B161981
M. Wt: 265.47 g/mol
InChI Key: PJUGBVIUBHMXLS-UHFFFAOYSA-N
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Description

4-Methoxy-3-(triisopropylsilyl)pyridine is a research chemical . It has a molecular formula of C15H27NOSi and a molecular weight of 265.47 g/mol.


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(triisopropylsilyl)pyridine consists of a pyridine ring with a methoxy group at the 4-position and a triisopropylsilyl group at the 3-position . The empirical formula is C17H28N2OSi .

properties

IUPAC Name

(4-methoxypyridin-3-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)15-10-16-9-8-14(15)17-7/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGBVIUBHMXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=C(C=CN=C1)OC)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447774
Record name 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(triisopropylsilyl)pyridine

CAS RN

126378-42-5
Record name 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxypyridine (14.0 g, 128.3 mmol) in THF (150 mL) was added at −25° C., 2.0M LDA in heptane/THF/ethyl benzene (76.9 mL, 153.9 mmol). The mixture was stirred at −25° C. for 30 minutes. Triisopropylsilyl chloride (35.3 mL, 166.8 mmol) was added and the mixture was stirred at −25° C. for 15 minutes and then at room temperature for 16 hours. Water was added and the mixture was extracted with EtOAc. The extract was washed with water, brine dried over MgSO4 and concentrated to dryness. Purification of the residue by flash chromatography (hexane/ethylacetate 8:2-1:1) gave 4-methoxy-3-triisopropylsilanyl-pyridine (7.56 g, 22%) as an orange solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane THF ethyl benzene
Quantity
76.9 mL
Type
reactant
Reaction Step Three
Quantity
35.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
4-Methoxy-3-(triisopropylsilyl)pyridine

Citations

For This Compound
101
Citations
DL Comins, SP Joseph… - Journal of the American …, 1994 - ACS Publications
The asymmetric synthesis of 2-alkyl (aryl)-2, 3-dihydro-4-pyridones 3 by addition of various Grignard reagents to chiral l-acyl-4-methoxypyridinium salts was studied in detail. Chiral …
Number of citations: 340 pubs.acs.org
DL Comins, X Chen, LA Morgan - The Journal of Organic …, 1997 - ACS Publications
A concise asymmetric synthesis of (−)-septicine (1) and (−)-tylophorine (2) was accomplished with a high degree of stereocontrol in eight and nine steps, respectively. Addition of 4-(1-…
Number of citations: 108 pubs.acs.org
MM Martínez, LA Sarandeses, JP Sestelo - Tetrahedron Letters, 2007 - Elsevier
A short enantioselective synthesis of barrenazines A and B is described. Barrenazines A and B are prepared following a common synthetic route in nine steps (19% overall yield) and …
Number of citations: 19 www.sciencedirect.com
JT Kuethe, DL Comins - The Journal of Organic Chemistry, 2004 - ACS Publications
Certain indolyl and pyrrolyl Grignard reagents add to 1-acyl salts of 4-methoxy-3-(triisopropylsilyl)pyridine to give the corresponding 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones in good …
Number of citations: 44 pubs.acs.org
DL Comins - Chemical Communications, 1998 - pubs.rsc.org
In an effort to expand the utility of chiral 2, 3-dihydro-4 (1H)-pyridones as synthetic building blocks, 1 we are exploring their annulation using intramolecular [2+ 2] photocycloaddition …
Number of citations: 47 pubs.rsc.org
DL Comins, DH LaMunyon, X Chen - The Journal of Organic …, 1997 - ACS Publications
Concise asymmetric syntheses of indolizidine alkaloids (−)-205A, (−)-207A, and (−)-235B were accomplished with a high degree of stereocontrol in eleven steps. Addition of 4-(1-butenyl…
Number of citations: 130 pubs.acs.org
BH Wolfe, AH Libby, RS Al-Awar, CJ Foti… - The Journal of …, 2010 - ACS Publications
The asymmetric synthesis of all four of the known natural phlegmarines and one synthetic derivative has been accomplished in 19−22 steps from 4-methoxy-3-(triisopropylsilyl)pyridine. …
Number of citations: 56 pubs.acs.org
DL Comins, H Hong - Journal of the American Chemical Society, 1993 - ACS Publications
Porantheridine, a novel alkaloid of Poranthera corymbosa isolated by Denne and co-workers, has been shown by X-ray crystallography to possess structure l. 1 We report herein the …
Number of citations: 84 pubs.acs.org
DL Comins, A Dehghani - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
A Short, Asymmetric Synthesis of (-)-Pumiliotoxin C Page 1 1838 J. CHEM. SOC., CHEM. COMMUN., 1993 A Short, Asymmetric Synthesis of (-)-Pumiliotoxin C Daniel L. Cornins" and …
Number of citations: 18 pubs.rsc.org
DL Comins, Y Zhang - Journal of the American Chemical Society, 1996 - ACS Publications
As part of a program directed at studying the synthesis and synthetic utility of chiral dihydropyridones, 1 we are investigating annulation reactions of N-acyl-2, 3-dihydro-4-pyridones of …
Number of citations: 105 pubs.acs.org

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